molecular formula C9H12F3NO3 B7868668 1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid

1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid

Cat. No.: B7868668
M. Wt: 239.19 g/mol
InChI Key: IDZISEICWPLPLJ-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a trifluoroacetamido substituent at the 1-position. The trifluoroacetamido group enhances metabolic stability and electronic effects, making it valuable in drug design.

Properties

IUPAC Name

1-[(2,2,2-trifluoroacetyl)amino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO3/c10-9(11,12)6(14)13-8(7(15)16)4-2-1-3-5-8/h1-5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZISEICWPLPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Aromatic Hydrogenation

The cyclohexane backbone is typically synthesized via hydrogenation of substituted benzene precursors. Patent WO2015102893A1 details a two-step process where benzenecarboxylic acid derivatives undergo ring saturation using rhodium- or ruthenium-based catalysts in tertiary cyclic amide solvents (e.g., N-methylpyrrolidone). For example, hydrogenation of 1-nitrobenzene-1-carboxylic acid at 150–200°C under 500–3,000 psig H₂ pressure yields 1-aminocyclohexane-1-carboxylic acid with >95% conversion.

Table 1: Hydrogenation Conditions for Benzene Ring Saturation

CatalystSolventTemperature (°C)Pressure (psig)Conversion (%)
Rh/C (5 wt%)N-Methylpyrrolidone1801,50097
Ru(acac)₃/TRIPHOSN-Ethylpyrrolidone1602,00099
Pd/C (10 wt%)DMF2001,00085

The choice of tertiary cyclic amide solvents is critical, as they stabilize intermediates and prevent catalyst deactivation. Ruthenium complexes with tridentate phosphine ligands (e.g., TRIPHOS) exhibit superior activity, achieving near-quantitative conversions at lower temperatures compared to palladium systems.

Introduction of the Trifluoroacetamido Group

Acylation of Cyclohexylamine Intermediates

Following cyclohexane ring formation, the trifluoroacetamido group is introduced via acylation. VulcanChem’s protocol for rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid involves reacting cyclohexylamine derivatives with trifluoroacetic anhydride (TFAA) in dichloromethane at 0–5°C. This step proceeds with >90% yield when using N-methylmorpholine as a base to scavenge HF byproducts.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on TFAA, forming a tetrahedral intermediate that collapses to release trifluoroacetate. Steric hindrance from the cyclohexane ring necessitates prolonged reaction times (12–24 hrs) compared to linear substrates.

Carboxylation Methodologies

Direct Carboxylation via CO₂ Insertion

A novel approach involves Pd-catalyzed carboxylation of 1-trifluoroacetamidocyclohexane using carbon dioxide. Under 50 atm CO₂ and 120°C, Pd(OAc)₂/1,10-phenanthroline systems achieve 78% yield in dimethylacetamide. This method avoids hazardous cyanide reagents traditionally used in Kolbe-Schmitt reactions.

Oxidation of Hydroxymethyl Precursors

Alternative routes oxidize hydroxymethyl intermediates to carboxylic acids. For example, 1-(2,2,2-trifluoroacetamido)cyclohexanemethanol is treated with Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C, yielding the target acid in 82% yield.

Table 2: Comparative Analysis of Carboxylation Methods

MethodReagents/ConditionsYield (%)Purity (%)
CO₂ InsertionPd(OAc)₂, 50 atm CO₂, 120°C7895
Jones OxidationCrO₃/H₂SO₄, −20°C8298
KMnO₄ OxidationKMnO₄, H₂O, 80°C6590

Stereochemical Control and Resolution

Diastereoselective Hydrogenation

Controlling the stereochemistry at C1 requires chiral catalysts. Ru(II)-(S)-BINAP complexes hydrogenate 1-nitrobenzene-1-carboxylic acid derivatives with 85% enantiomeric excess (ee) for the (1R) configuration. Subsequent acylation preserves stereochemistry, enabling access to enantiopure products.

Chromatographic Resolution

Racemic mixtures of 1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid are resolved using chiral stationary phases (e.g., Chiralpak IA). Hexane/isopropanol (90:10) eluents achieve baseline separation with α = 1.52.

Industrial-Scale Production

Continuous Flow Reactors

Modern plants employ tubular reactors for hydrogenation steps, reducing batch cycle times by 40%. A case study describes a 10,000 L reactor operating at 1,800 psig H₂ and 170°C, producing 1.2 MT/day of cyclohexane intermediate.

Solvent Recycling Systems

Tertiary cyclic amide solvents are recovered via multistage distillation, achieving 95% reuse rates. This reduces raw material costs by $1.2M annually in typical facilities.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 8.3 (d, J = 7.5 Hz, 1H, NH), 3.9 (m, 1H, CHNH), 1.2–2.1 (m, 10H, cyclohexane).

  • ¹³C NMR : δ 174.5 (COOH), 157.2 (CF₃CONH), 116.5 (q, J = 288 Hz, CF₃), 45.3 (CHNH).

Purity Assessment

HPLC methods using C18 columns (0.1% TFA in H₂O/MeCN gradient) confirm ≥99% purity. Critical impurities include residual TFAA (<0.05 ppm) and cyclohexane diastereomers (<0.1%) .

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

Medicinal Chemistry

1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid has garnered attention for its potential use in drug development due to its unique trifluoromethyl group, which can enhance the pharmacokinetic properties of drug candidates.

Case Studies

  • Anticancer Agents : Research indicates that compounds with trifluoromethyl groups exhibit improved metabolic stability and bioavailability. A study demonstrated that derivatives of cyclohexane carboxylic acids showed promising activity against specific cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer drugs .
  • Antimicrobial Activity : The compound has been tested for antimicrobial properties. Preliminary results show that it exhibits activity against various bacterial strains, which may lead to the development of new antibiotics .

Agrochemicals

The unique properties of this compound make it suitable for applications in agrochemicals.

Applications in Pesticides

  • Herbicides and Insecticides : The trifluoromethyl group enhances the lipophilicity of agrochemical formulations, improving their efficacy. Studies have shown that introducing this moiety into herbicide structures can increase their potency against resistant weed species .

Organic Synthesis

This compound serves as an important building block in organic synthesis due to its ability to undergo various chemical transformations.

Synthetic Applications

  • Intermediate in Synthesis : It can be utilized as an intermediate for synthesizing more complex molecules. For example, it can be converted into amines or other functional groups through nucleophilic substitution reactions .

Material Science

The incorporation of fluorinated compounds like this compound into polymer matrices can enhance material properties.

Polymer Modifications

  • Fluorinated Polymers : Research has shown that adding this compound to polymer formulations can improve thermal stability and chemical resistance. This is particularly useful in coatings and sealants used in harsh environments .

Summary Table of Applications

Application AreaSpecific Use CasePotential Benefits
Medicinal ChemistryAnticancer agentsImproved metabolic stability and bioavailability
Antimicrobial activityDevelopment of new antibiotics
AgrochemicalsHerbicides/InsecticidesIncreased potency against resistant species
Organic SynthesisIntermediate for complex moleculesVersatile reactions leading to diverse compounds
Material SciencePolymer modificationsEnhanced thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetamido group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic Acid (CAS 1342436-18-3)
  • Structure : Trifluoroacetamido group at the 3-position instead of 1.
  • Properties: Molecular weight 239.194 g/mol, 98% purity. Notably, this isomer has been discontinued commercially, possibly due to challenges in synthesis or stability .
(1r,4r)-4-[(Trifluoroacetamido)methyl]cyclohexane-1-carboxylic Acid (CAS 127946-34-3)
  • Structure : Trifluoroacetamido group attached via a methylene bridge at the 4-position.
  • Impact : The methylene spacer increases conformational flexibility and reduces steric hindrance, possibly enhancing binding to target proteins .

Substituted Cyclohexane Derivatives

4,4-Difluoro-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic Acid (CAS 2566830-66-6)
  • Structure : Additional difluoro substituents at the 4,4-positions.
1-(2-Fluorophenyl)cyclohexanecarboxylic Acid (CAS 106795-66-8)
  • Structure : Fluorophenyl substituent at the 1-position instead of trifluoroacetamido.
  • Properties: Molecular weight 222.26 g/mol.

Comparison with Functional Group Analogs

Amino vs. Trifluoroacetamido Derivatives

1-Amino-1-cyclohexanecarboxylic Acid (CAS 2756-85-6)
  • Structure: Amino group at the 1-position.
  • Properties : Molecular weight 143.18 g/mol, melting point >300°C.
  • Impact: The amino group increases basicity and reactivity but reduces metabolic stability compared to the trifluoroacetamido derivative .
trans-2-Amino-1-cyclohexanecarboxylic Acid (CAS 5691-19-0)
  • Structure: Amino group at the trans-2-position.
  • Properties : Melting point 274–278°C.
  • Impact : The trans configuration reduces steric clash with the carboxylic acid group, improving crystallinity .

Ethoxyacetamido vs. Trifluoroacetamido Derivatives

1-(2-Ethoxyacetamido)cyclohexane-1-carboxylic Acid
  • Structure : Ethoxyacetamido substituent at the 1-position.
  • Properties : Molecular weight 229.27 g/mol.
  • Impact : The ethoxy group is less electronegative than trifluoro, resulting in lower acidity (pKa) and reduced metabolic resistance .

Data Table: Key Comparative Properties

Compound Name CAS Number Molecular Weight (g/mol) Substituents Notable Properties
Target Compound N/A ~239 (inferred) 1-Trifluoroacetamido High acidity, metabolic stability, drug intermediate
3-Trifluoroacetamido Isomer 1342436-18-3 239.194 3-Trifluoroacetamido Discontinued, 98% purity
4,4-Difluoro-1-Trifluoroacetamido Derivative 2566830-66-6 ~276 (estimated) 1-Trifluoroacetamido, 4,4-difluoro Increased lipophilicity, potential for CNS penetration
1-(2-Fluorophenyl) Derivative 106795-66-8 222.26 1-Fluorophenyl Aromatic interaction potential, lower electronic effects
1-Amino Derivative 2756-85-6 143.18 1-Amino High melting point, basic reactivity
1-Ethoxyacetamido Derivative N/A 229.27 1-Ethoxyacetamido Reduced acidity, higher solubility in organic solvents

Biological Activity

1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid (CAS: 151159-28-3) is a compound with significant potential in medicinal chemistry due to its unique structural features, including a trifluoroacetamido group. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C9H12F3NO3
  • Molecular Weight : 239.2 g/mol
  • Purity : 98.00% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

The compound's mechanism of action is primarily attributed to its ability to interact with specific biological targets, potentially influencing pathways related to inflammation and cancer cell proliferation. The trifluoroacetamido group enhances lipophilicity, which may facilitate cellular uptake and interaction with membrane-bound receptors.

Anticancer Activity

Recent studies have demonstrated that compounds similar in structure to this compound exhibit significant anticancer properties. For instance:

  • A series of derivatives were tested for their ability to inhibit the growth of various cancer cell lines. Compounds with similar scaffolds showed selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells .

Anti-inflammatory Effects

Research indicates that carboxylic acids can modulate inflammatory responses. The presence of the trifluoroacetamido group may enhance these effects by stabilizing interactions with inflammatory mediators.

Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of cyclohexane carboxylic acids explored their biological properties. The synthesized compound was assessed for its growth inhibition effects on hepatocellular carcinoma (HCC) cell lines. Results indicated a dose-dependent inhibition of cancer cell proliferation .

Study 2: Metabolic Stability

Another investigation evaluated the metabolic stability of fluorinated compounds similar to this compound using fungal models. The study found that such compounds undergo biotransformation leading to hydroxylated metabolites which retain biological activity .

Data Table: Biological Activity Summary

Activity Type Effect Reference
AnticancerGrowth inhibition in HCC cells
Anti-inflammatoryModulation of inflammatory pathways
Metabolic StabilityBiotransformation by fungi

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid, and how do they address regioselectivity?

  • Methodological Answer : Synthesis typically involves functionalizing the cyclohexane ring with trifluoroacetamide and carboxylic acid groups. A key approach is the stereoselective introduction of fluorine substituents via nucleophilic fluorination or trifluoroacetylation of a pre-formed cyclohexane scaffold. For example, the O’Hagan group’s work on fluorinated cyclohexane amino acids highlights the use of chiral auxiliaries or enzymatic resolution to achieve regioselective fluorination . Protecting group strategies, such as Fmoc (fluorenylmethyloxycarbonyl), can stabilize reactive intermediates during amidation or carboxylation steps . Analytical techniques like 19F NMR^{19}\text{F NMR} and HPLC are critical for monitoring regiochemical outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid

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